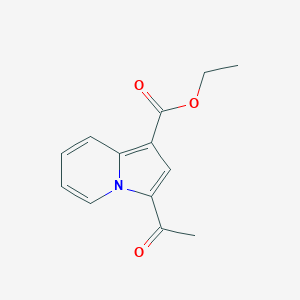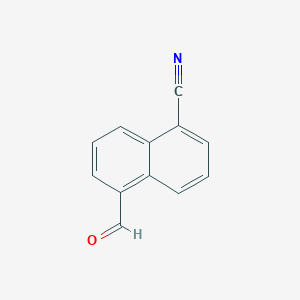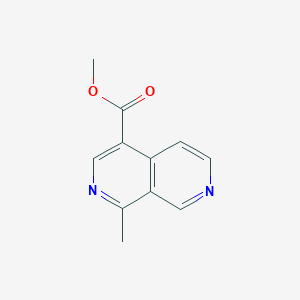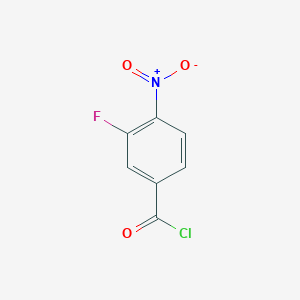
3-Fluoro-4-nitrobenzoyl chloride
概要
説明
3-Fluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.555 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
科学的研究の応用
3-Fluoro-4-nitrobenzoyl chloride is used in several scientific research applications, including:
Biology: In the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals.
Safety and Hazards
3-Fluoro-4-nitrobenzoyl chloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using personal protective equipment .
将来の方向性
While specific future directions for 3-Fluoro-4-nitrobenzoyl chloride are not mentioned in the search results, it is noted that 4-Nitrobenzoyl chloride, a related compound, has been used in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, and for the derivatization of Adiol, an endogenous proliferation agent of prostate cancer .
Relevant Papers The search results did not provide specific papers related to this compound .
作用機序
Target of Action
3-Fluoro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 Similar compounds, such as 4-nitrobenzoyl chloride, have been used for the derivatisation of biochemicals .
Mode of Action
It’s known that benzoyl chlorides are reactive and can undergo various chemical reactions, including nucleophilic substitution . The nitro and fluoro groups on the benzene ring can influence the reactivity of the compound.
Biochemical Pathways
Benzoyl chlorides are often used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Benzoyl chlorides are generally reactive and can participate in a variety of chemical reactions, potentially leading to various downstream effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitrobenzoyl chloride typically involves the chlorination of 3-Fluoro-4-nitrobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as the chlorinating agents . The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
化学反応の分析
Types of Reactions
3-Fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: 3-Fluoro-4-aminobenzoyl chloride.
Electrophilic Aromatic Substitution: Various substituted benzoyl chlorides depending on the electrophile used.
類似化合物との比較
Similar Compounds
4-Nitrobenzoyl chloride: Similar structure but lacks the fluorine atom at the 3-position.
3-Fluorobenzoyl chloride: Similar structure but lacks the nitro group at the 4-position.
4-Fluoro-3-nitrobenzoyl chloride: Similar structure but with the positions of the fluorine and nitro groups reversed.
Uniqueness
3-Fluoro-4-nitrobenzoyl chloride is unique due to the presence of both the fluorine atom and the nitro group on the benzene ring. This combination of substituents imparts distinct electronic properties to the compound, influencing its reactivity and making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
3-fluoro-4-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMLESDGWVDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379155 | |
| Record name | 3-fluoro-4-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157665-51-5 | |
| Record name | 3-fluoro-4-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
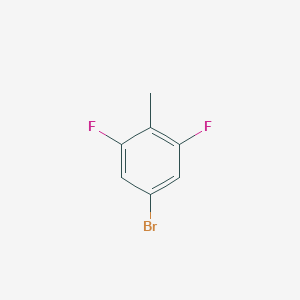

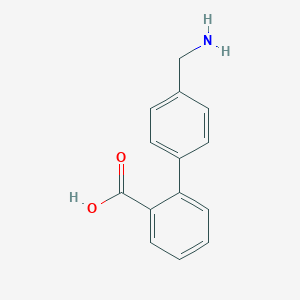
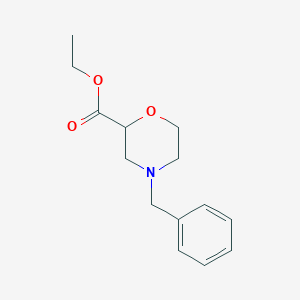

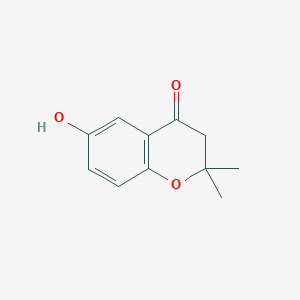
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
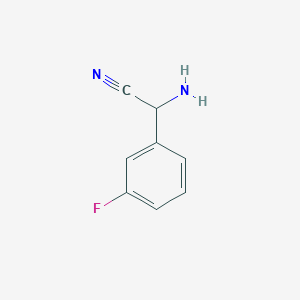
![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)
